molecular formula C25H21N5O4S B11664739 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid

4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid

Cat. No.: B11664739
M. Wt: 487.5 g/mol
InChI Key: XXQYJRPDFAJWSP-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid involves several steps. One common synthetic route includes the following steps :

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-methoxyphenylhydrazine with phenyl isothiocyanate under reflux conditions.

    Attachment of the Sulfanyl Group: The triazole intermediate is then reacted with a suitable sulfanylating agent to introduce the sulfanyl group.

    Acetylation: The sulfanyl-triazole compound is acetylated using acetic anhydride.

    Hydrazone Formation: The acetylated product is then reacted with hydrazine to form the hydrazone.

    Final Coupling: The hydrazone is finally coupled with 4-formylbenzoic acid under acidic conditions to yield the target compound.

Chemical Reactions Analysis

4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the hydrazone moiety.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids or amines.

Scientific Research Applications

4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid involves its interaction with various molecular targets and pathways . The triazole ring and the sulfanyl group are key functional groups that contribute to its biological activity. The compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis.

Comparison with Similar Compounds

4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid can be compared with other similar compounds, such as :

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but lacks the triazole ring and the benzoic acid moiety.

    2-Methoxy-5-((phenylamino)methyl)phenol: This compound also contains a methoxyphenyl group but differs in the presence of a phenylamino group instead of the triazole ring.

    2-Methoxy-4-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate: This compound has a similar sulfanyl group and hydrazone moiety but differs in the presence of a benzimidazole ring instead of the triazole ring.

Properties

Molecular Formula

C25H21N5O4S

Molecular Weight

487.5 g/mol

IUPAC Name

4-[(E)-[[2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C25H21N5O4S/c1-34-21-13-11-18(12-14-21)23-28-29-25(30(23)20-5-3-2-4-6-20)35-16-22(31)27-26-15-17-7-9-19(10-8-17)24(32)33/h2-15H,16H2,1H3,(H,27,31)(H,32,33)/b26-15+

InChI Key

XXQYJRPDFAJWSP-CVKSISIWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.